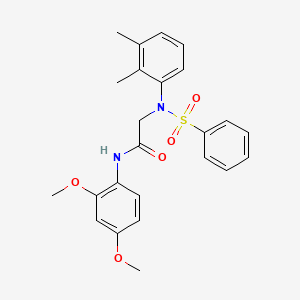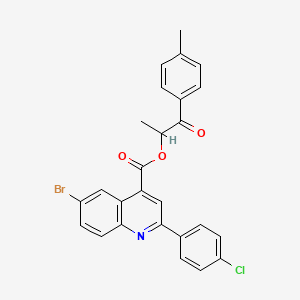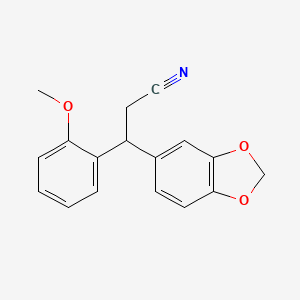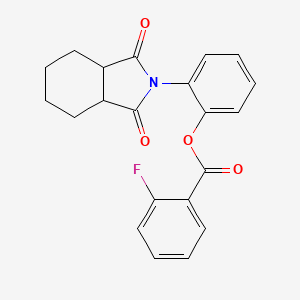![molecular formula C24H31N3O4S B12476976 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B12476976.png)
3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the sulfonyl group: This step involves the sulfonation of the azepane ring using reagents such as sulfonyl chlorides.
Coupling with the benzamide moiety: The final step involves coupling the sulfonylated azepane with a benzamide derivative under appropriate reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for the synthesis of more complex benzamides.
3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid: A related compound with a similar structure but different functional groups.
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide: Another similar compound with a pyridine moiety.
Uniqueness
3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H31N3O4S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H31N3O4S/c1-17(2)25-24(29)20-10-6-7-11-21(20)26-23(28)19-13-12-18(3)22(16-19)32(30,31)27-14-8-4-5-9-15-27/h6-7,10-13,16-17H,4-5,8-9,14-15H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
LJEIEUSOMJTDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide](/img/structure/B12476900.png)
![4-chloro-N-cyclopropyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12476915.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12476919.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline](/img/structure/B12476924.png)



![N-cyclohexyl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12476951.png)
![3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12476956.png)

![1-{3-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12476971.png)

![5-(3-ethoxy-2-hydroxyphenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12476979.png)
![7-(3,5-Dichlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B12476980.png)
